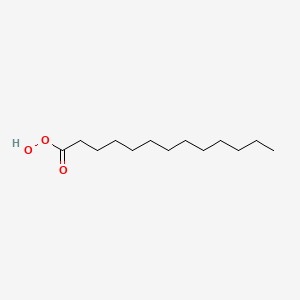
Peroxytridecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peroxytridecanoic acid is an organic compound with the molecular formula C13H26O3. It is a type of peracid, which means it contains a peroxide group (-O-O-) attached to a carboxylic acid group. This compound is known for its strong oxidizing properties, making it useful in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Peroxytridecanoic acid can be synthesized through the oxidation of tridecanoic acid using hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves the following steps:
- Dissolving tridecanoic acid in an appropriate solvent such as acetic acid.
- Adding hydrogen peroxide slowly to the solution while maintaining a controlled temperature.
- Using an acid catalyst like sulfuric acid to facilitate the reaction.
- Isolating and purifying the this compound through crystallization or distillation.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions: Peroxytridecanoic acid undergoes various chemical reactions, including:
Oxidation: It can oxidize a wide range of organic compounds, including alcohols, ketones, and sulfides, to their corresponding oxidized products.
Reduction: Although less common, this compound can be reduced to tridecanoic acid under specific conditions.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reactions: Hydrogen peroxide, acetic acid, and sulfuric acid are commonly used reagents.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution Reactions: Various nucleophiles, such as amines or alcohols, can be used to replace the peroxide group.
Major Products Formed:
Oxidation: Alcohols are converted to aldehydes or ketones, and sulfides are oxidized to sulfoxides or sulfones.
Reduction: this compound is reduced back to tridecanoic acid.
Substitution: The resulting products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
Peroxytridecanoic acid has several scientific research applications, including:
Biology: It is employed in studies involving oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in antimicrobial and anticancer therapies due to its strong oxidizing properties.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of peroxytridecanoic acid involves the cleavage of the peroxide bond, generating highly reactive oxygen species. These reactive oxygen species can oxidize various substrates by transferring oxygen atoms. The molecular targets and pathways involved include:
Oxidation of Organic Compounds: The peroxide bond breaks, forming free radicals that initiate oxidation reactions.
Interaction with Biological Molecules: Reactive oxygen species can modify proteins, lipids, and nucleic acids, leading to changes in their structure and function.
Comparación Con Compuestos Similares
Peracetic Acid: Another peracid with a shorter carbon chain, commonly used as a disinfectant and sterilizing agent.
Perdecanoic Acid: Similar in structure but with a different carbon chain length, used in similar oxidation reactions.
Perbenzoic Acid: An aromatic peracid used in organic synthesis for oxidation reactions.
Uniqueness of Peroxytridecanoic Acid:
Chain Length: The longer carbon chain of this compound provides different solubility and reactivity properties compared to shorter-chain peracids.
Stability: It is relatively more stable than shorter-chain peracids, making it suitable for specific industrial applications where stability is crucial.
This compound stands out due to its unique combination of strong oxidizing properties, stability, and versatility in various chemical and industrial processes.
Propiedades
Número CAS |
40915-96-6 |
|---|---|
Fórmula molecular |
C13H26O3 |
Peso molecular |
230.34 g/mol |
Nombre IUPAC |
tridecaneperoxoic acid |
InChI |
InChI=1S/C13H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)16-15/h15H,2-12H2,1H3 |
Clave InChI |
LOYQGUVUOVODCG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(=O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


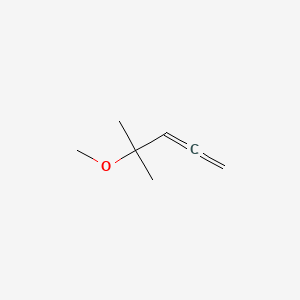
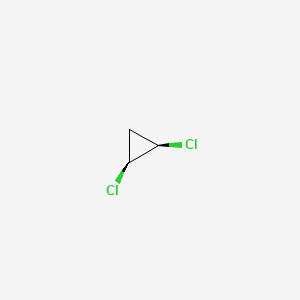


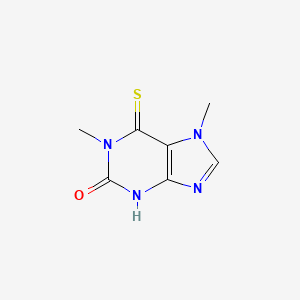
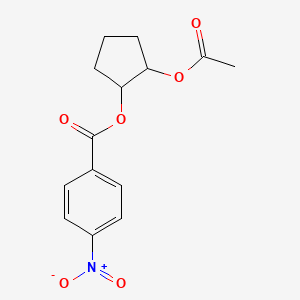
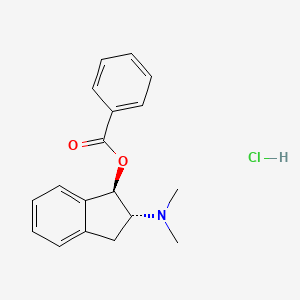
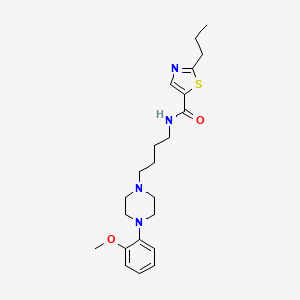
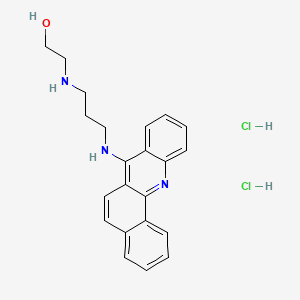



![2-[3-[3-Thiazolidinyl]propoxy]-4-[trifluoromethyl]quinoline](/img/structure/B14664671.png)
![1,2-Bis[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14664679.png)
